N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
This compound is a benzodioxole-carboxamide derivative featuring a piperazine-ethyl linker modified with a 4-isopropylphenoxyacetyl group and a hydrochloride counterion. The hydrochloride salt likely enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5.ClH/c1-18(2)19-3-6-21(7-4-19)31-16-24(29)28-13-11-27(12-14-28)10-9-26-25(30)20-5-8-22-23(15-20)33-17-32-22;/h3-8,15,18H,9-14,16-17H2,1-2H3,(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFWKDCGYDITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche). AChE and BuChE are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
The compound likely interacts with its targets (AChE and BuChE) by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action at the synapses.
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic neurotransmission pathway. Acetylcholine, which is normally broken down by these enzymes, accumulates in the synaptic cleft. This leads to prolonged stimulation of cholinergic receptors, enhancing cognitive functions.
Pharmacokinetics
Similar compounds are generally well-absorbed and exhibit good bioavailability. They are likely metabolized in the liver and excreted through the kidneys.
Result of Action
The inhibition of AChE and BuChE results in increased levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function and memory. .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interaction with its targets. The presence of other substances, such as drugs or food, might affect its absorption and metabolism.
Biological Activity
N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole core, piperazine moiety, and an isopropylphenoxy acetyl group. Its molecular formula is with a molecular weight of approximately 447.93 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that benzodioxole derivatives possess significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells.
- Cytokine Modulation : It appears to influence the release of key cytokines involved in inflammation and immune response.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant cytotoxicity against HeLa and MCF-7 | |
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |
| Antimicrobial | Limited activity against specific bacteria |
Case Study 1: Cytotoxicity on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on different cancer cell lines. Results indicated that at concentrations above 10 µM, significant cell death was observed in HeLa cells with an IC50 value around 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Response
In another investigation focused on inflammatory responses, treatment with the compound resulted in a notable decrease in TNF-α production in LPS-stimulated macrophages. This suggests that it may have therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Structural and Functional Insights
- Piperazine Linkers: The target compound’s piperazine-ethyl group shares similarities with compound 7o (), which uses a dichlorophenyl-piperazine moiety for dopamine D3 selectivity.
- Benzodioxole Modifications : Unlike compound 72 (), which incorporates a thiazole ring and methylthio group, the target compound lacks heterocyclic complexity but retains the benzodioxole-carboxamide core. This simplification could enhance synthetic accessibility while maintaining CNS permeability .
- Solubility and Bioavailability : The hydrochloride salt in the target compound contrasts with neutral analogs like 72 and biphenyl derivatives in . Salt formation is a common strategy to improve solubility, which may confer advantages in oral absorption compared to neutral thiazole- or cyclopropane-containing analogs .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in , involving sequential amidation and piperazine functionalization. However, the isopropylphenoxyacetyl group introduces a steric challenge absent in simpler dichlorophenyl derivatives .
- Pharmacological Predictions: Based on compound 7o’s D3 receptor affinity, the target’s piperazine-ethyl group may retain receptor engagement, while the 4-isopropylphenoxyacetyl moiety could modulate selectivity over D2 receptors—a common issue with piperazine-based ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
